

Dmg-peg 2000 solubility and stability characteristics

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Compound of Interest

Compound Name: Dmg-peg 2000

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An In-depth Technical Guide to the Solubility and Stability of **DMG-PEG 2000**

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a high-purity, synthetic PEGylated lipid essential in the field of drug delivery.[1] Structurally, it is an amphiphilic polymer composed of a hydrophobic 1,2-dimyristoyl-rac-glycerol (DMG) anchor, which contains two 14-carbon saturated fatty acid chains, and a hydrophilic methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of 2000 Da.[2] This architecture is fundamental to its role in forming a protective hydrophilic corona on the surface of lipid nanoparticles (LNPs), which prevents nanoparticle aggregation and reduces protein adsorption, thereby increasing in vivo circulation time.[3][4] It is a critical excipient used in the formulation of LNPs for the delivery of RNA-based therapeutics and vaccines, including the Moderna COVID-19 vaccine.[1][5]

Solubility Characteristics

The solubility of **DMG-PEG 2000** is dictated by its amphiphilic nature, exhibiting solubility in various organic solvents and limited, structure-forming dispersibility in aqueous solutions.

Aqueous Behavior

In aqueous media, **DMG-PEG 2000**'s behavior is dominated by its self-assembly properties.^[2] While it can be dissolved in hot water or with the aid of sonication, it does not form a true solution in the traditional sense.^{[2][6][7]} Above a specific concentration known as the Critical Micelle Concentration (CMC), the molecules spontaneously assemble into supramolecular structures like micelles.^[2] In these structures, the hydrophobic DMG tails form a core, shielded from the water by the hydrophilic PEG chains that form an outer corona.^[2] This self-assembly is a driving force in the formation of lipid nanoparticles.^[2]

Organic Solvent Solubility

DMG-PEG 2000 is readily soluble in several organic solvents, a property that is leveraged during the initial stages of LNP manufacturing where the lipid components are first dissolved before being mixed with an aqueous phase.^{[2][7]} The reported solubility values can vary significantly based on the specific solvent, temperature, and the application of physical methods like sonication or heating.

Table 1: Quantitative Solubility Data for **DMG-PEG 2000**

Solvent	Reported Solubility	Conditions
Ethanol	~1 - 100 mg/mL	Solubility increases with sonication. ^{[7][8][9]}
DMSO	~0.5 - 125 mg/mL	Slightly soluble at RT; solubility significantly increases with warming and sonication. ^{[7][8][10]}
Chloroform	Soluble	Qualitative data. ^{[2][9]}
Chloroform:Methanol (9:1)	5 mg/mL	-
Dimethylformamide (DMF)	~1 mg/mL	-

| Water | 15 - 16.67 mg/mL | Requires sonication.^{[6][7]} |

Stability Profile

The chemical stability of **DMG-PEG 2000** is a critical quality attribute that influences the shelf-life of LNP formulations and their performance in vivo. Proper storage is essential to prevent degradation.

Storage and Long-Term Stability

For long-term storage, **DMG-PEG 2000** should be kept at -20°C in a dry, dark environment to minimize hydrolytic and oxidative degradation.^{[2][8]} Under these conditions, it is reported to be stable for at least four years.^[8]

Hydrolytic Stability

The primary route of chemical degradation for **DMG-PEG 2000** is the hydrolysis of the ester bonds that link the hydrophobic DMG anchor to the hydrophilic PEG chain.^[2] This process is sensitive to pH and is accelerated in both acidic and basic conditions.

This susceptibility to hydrolysis is also a key functional attribute. In vivo, the gradual cleavage of the ester bonds allows for the shedding of the PEG corona from the LNP surface.^[2] This "de-shielding" is thought to be necessary for the LNP to interact with target cells and release its payload. The in vivo half-life of **DMG-PEG 2000** is reported to be less than 30 minutes, highlighting this designed instability.^[2]

Oxidative and Thermal Stability

The saturated myristoyl chains of the DMG anchor provide high thermal stability, with a phase transition temperature reported to be above 50°C.^[2] However, protection from high temperatures during storage is advised to prevent potential oxidation.^[2] Oxidative degradation, while a lesser concern than hydrolysis under proper storage, can occur and may involve the addition of oxygen (+16 Da) to the molecule, a phenomenon observed in other lipid excipients.^[11]

Table 2: Stability Characteristics and Degradation Pathways

Factor	Observation	Primary Degradation Products
Storage Temperature	Stable for ≥ 4 years at -20°C . [8]	-
pH (Hydrolysis)	Ester linkages are susceptible to acid- and base-catalyzed hydrolysis. [2]	1,2-dimyristoyl-rac-glycerol and methoxy-PEG-2000. [2]
Oxidation	Possible degradation pathway, particularly at elevated temperatures. [2]	Oxidized lipid species.

| Light & Moisture | Should be stored protected from light and moisture.[\[2\]](#) | - |

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules. A widely used method for its determination is based on the fluorescence of a hydrophobic probe, such as pyrene.

- **Reagent Preparation:** Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at ~ 0.1 mM. Prepare a series of **DMG-PEG 2000** solutions in the desired aqueous buffer (e.g., PBS, pH 7.4) at concentrations spanning the expected CMC.
- **Sample Preparation:** Add a small aliquot of the pyrene stock solution to vials and evaporate the solvent completely. Add the **DMG-PEG 2000** solutions to the pyrene-coated vials to achieve a final pyrene concentration of ~ 1 μM .
- **Equilibration:** Vortex the samples and allow them to equilibrate for several hours at a controlled temperature to ensure pyrene partitioning into the micellar cores.
- **Fluorescence Measurement:** Using a spectrofluorometer, record the emission spectra of pyrene (typically from 350 to 450 nm) with an excitation wavelength of ~ 335 nm.

- **Data Analysis:** Extract the fluorescence intensities of the first (I_1 , ~373 nm) and third (I_3 , ~384 nm) vibronic peaks. Plot the intensity ratio (I_1/I_3) against the logarithm of the **DMG-PEG 2000** concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot, where a sharp decrease in the I_1/I_3 ratio indicates the partitioning of pyrene from a polar aqueous environment to the nonpolar micelle core.

Protocol: Stability-Indicating HPLC Method

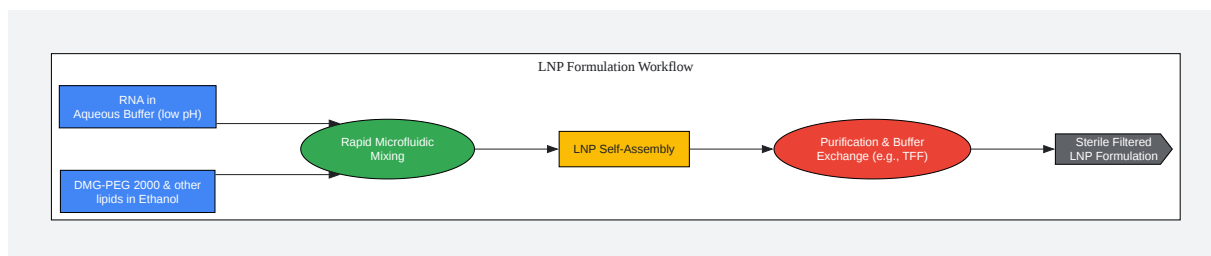
To assess the chemical stability of **DMG-PEG 2000**, a stability-indicating high-performance liquid chromatography (HPLC) method is required to separate the intact lipid from its degradation products. Charged Aerosol Detection (CAD) is often preferred over UV detection due to the lack of a strong chromophore in the molecule.[\[12\]](#)

- **Forced Degradation Study:** To confirm the method is stability-indicating, subject **DMG-PEG 2000** solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate degradation products.
- **Chromatographic Conditions** (Adapted from similar PEG-lipid methods):[\[12\]](#)[\[13\]](#)
 - **Column:** A reverse-phase column suitable for lipid analysis (e.g., C8, C18, or PFP).
 - **Mobile Phase A:** Water/Methanol with a small amount of acid (e.g., 0.0025% formic acid).
 - **Mobile Phase B:** Methanol/Acetonitrile mixture.
 - **Gradient:** A gradient elution from a lower to a higher concentration of Mobile Phase B to resolve the parent lipid from more polar degradants.
 - **Detector:** Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
- **Stability Study Execution:**
 - Prepare solutions of **DMG-PEG 2000** in buffers at different pH values (e.g., 4, 7.4, 9).
 - Store these solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).
 - At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.

- Analyze the samples by the validated HPLC-CAD method.
- Data Analysis: Quantify the peak area of the intact **DMG-PEG 2000**. The rate of degradation can be determined by plotting the percentage of remaining **DMG-PEG 2000** against time.

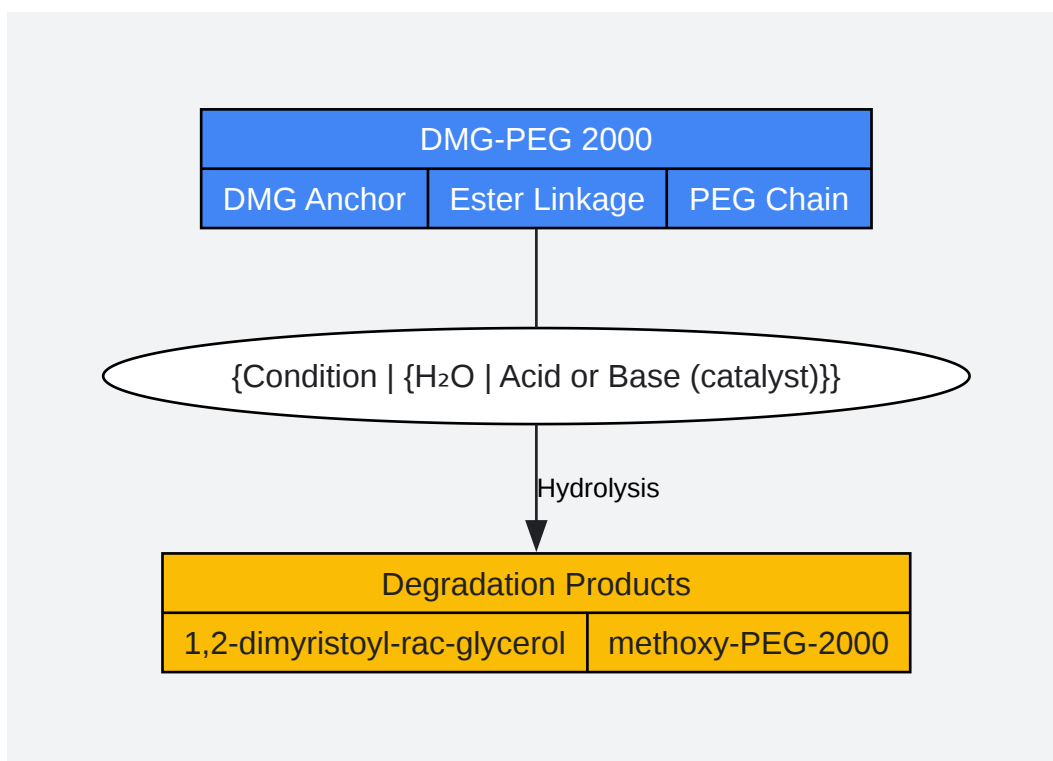
Visualizations

The following diagrams illustrate key processes involving **DMG-PEG 2000**.



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Caption: A typical workflow for Lipid Nanoparticle (LNP) formulation using **DMG-PEG 2000**.



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Caption: The primary hydrolytic degradation pathway for **DMG-PEG 2000** at the ester linkage.

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